1,3-Diethyl-5,6-diaminouracil 1,3-Diethyl-5,6-diaminouracil
Brand Name: Vulcanchem
CAS No.: 52998-22-8
VCID: VC20767288
InChI: InChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3
SMILES: CCN1C(=C(C(=O)N(C1=O)CC)N)N
Molecular Formula: C8H14N4O2
Molecular Weight: 198.22 g/mol

1,3-Diethyl-5,6-diaminouracil

CAS No.: 52998-22-8

Cat. No.: VC20767288

Molecular Formula: C8H14N4O2

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diethyl-5,6-diaminouracil - 52998-22-8

CAS No. 52998-22-8
Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
IUPAC Name 5,6-diamino-1,3-diethylpyrimidine-2,4-dione
Standard InChI InChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3
Standard InChI Key UYSUETCFMBIADB-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=O)N(C1=O)CC)N)N
Canonical SMILES CCN1C(=C(C(=O)N(C1=O)CC)N)N

Chemical Identity and Properties

Basic Information

1,3-Diethyl-5,6-diaminouracil is a pyrimidine derivative characterized by its distinct molecular structure and properties. The table below summarizes its fundamental chemical identity:

ParameterValue
Chemical Name1,3-Diethyl-5,6-diaminouracil
CAS Number52998-22-8
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Synonyms5,6-Diamino-1,3-diethyluracil; 5,6-diamino-1,3-diethyl-2,4(1H,3H)-Pyrimidinedione

The compound is classified as a uracil derivative, specifically a diaminouracil with ethyl substituents at the 1 and 3 positions .

Physical Properties

The physical characteristics of 1,3-Diethyl-5,6-diaminouracil are critical for its handling, storage, and applications. These properties are summarized in the following table:

PropertyValue
AppearanceYellow Solid
Melting Point88-98°C
Boiling Point278.3±50.0 °C (Predicted)
Density1.230±0.06 g/cm³ (Predicted)
SolubilitySoluble in Chloroform
pKa4.40±0.70 (Predicted)
SensitivityHygroscopic

These physical properties highlight the compound's stability under normal conditions while indicating its sensitivity to moisture due to its hygroscopic nature .

Precautionary StatementGuideline
P261Avoid breathing dust/fume/gas/mist/vapours/spray
P302+P352IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P321Specific treatment (see relevant information on product label)
P405Store locked up
P501Dispose of contents/container according to local/regional/national/international regulations

Laboratory personnel should always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coats when handling this compound. All operations should be conducted in well-ventilated areas or preferably under a fume hood to minimize inhalation exposure .

Storage ParameterRecommendation
TemperatureStore at 2-8°C
AtmosphereUnder inert gas (nitrogen or argon)
ContainersTightly sealed to prevent moisture absorption
Special ConsiderationsDue to hygroscopic nature, protect from atmospheric moisture

The compound's sensitivity to moisture necessitates storage in tightly sealed containers under inert gas. Refrigeration helps maintain its chemical stability and prevents degradation over time .

Synthesis and Preparation

Industrial Production Methods

Industrial-scale production of 1,3-Diethyl-5,6-diaminouracil would likely involve optimized versions of laboratory synthesis methods, with considerations for:

  • Scale-up parameters including temperature control, mixing efficiency, and reaction time

  • Efficient purification techniques such as recrystallization and chromatography

  • Quality control measures to ensure purity and consistency

  • Cost-effective reagents and processes

  • Safety protocols for handling larger quantities of reagents and products

Industrial processes would also need to address waste management and environmental considerations associated with the production of this compound.

Chemical Reactions and Reactivity

Types of Reactions

Based on its structure and functional groups, 1,3-Diethyl-5,6-diaminouracil can participate in various chemical reactions:

  • Nucleophilic reactions: The amino groups can act as nucleophiles in substitution and addition reactions

  • Electrophilic substitution: The pyrimidine ring may undergo electrophilic aromatic substitution, although with different reactivity patterns than benzene derivatives

  • Oxidation reactions: The amino groups can be oxidized to form various nitrogen-containing functional groups

  • Coordination chemistry: The nitrogen atoms in the molecule can coordinate with metal ions to form complexes

  • Condensation reactions: The amino groups can participate in condensation reactions with carbonyl compounds, leading to Schiff bases or heterocyclic derivatives

Common Reagents and Conditions

The reactivity profile of 1,3-Diethyl-5,6-diaminouracil would involve various reagents under specific reaction conditions:

Reaction TypeCommon ReagentsTypical Conditions
OxidationHydrogen peroxide, Potassium permanganateControlled temperature, pH monitoring
ReductionSodium borohydride, Lithium aluminum hydrideAnhydrous conditions, inert atmosphere
SubstitutionHalogens, Acids, BasesVaries depending on the specific reaction
CondensationAldehydes, KetonesCatalyst, moderate heating

These reaction conditions would need to be optimized for each specific transformation to achieve desired selectivity and yield.

Major Products Formed

The reactions of 1,3-Diethyl-5,6-diaminouracil can lead to various products depending on the conditions and reagents used:

  • Oxidized derivatives at the amino positions

  • Substituted products with modified amino groups

  • Cyclized products through intramolecular reactions

  • Condensation products with carbonyl compounds

  • Coordination complexes with metal ions

The versatility of the amino groups and the reactivity of the pyrimidine ring make this compound a valuable building block for the synthesis of more complex heterocyclic structures.

Applications and Uses

Research Applications

1,3-Diethyl-5,6-diaminouracil serves as a valuable compound in various research contexts:

  • As a building block in organic synthesis for creating more complex heterocyclic compounds

  • In the development of new synthetic methodologies for pyrimidine chemistry

  • As a precursor for compounds with potential biological activity

  • In studies of structure-activity relationships of pyrimidine derivatives

  • As a model compound for investigating the reactivity of diaminouracils

The compound's well-defined structure and functional groups make it useful for studying fundamental aspects of heterocyclic chemistry .

Related Compounds

5,6-Diamino-1,3-dimethyluracil

5,6-Diamino-1,3-dimethyluracil (CAS 5440-00-6) is a structurally similar compound to 1,3-Diethyl-5,6-diaminouracil, differing only in the alkyl substituents at positions 1 and 3 (methyl groups instead of ethyl groups). This compound has the molecular formula C6H10N4O2 and shares many similar properties with its diethyl analog.

The synthesis of 5,6-Diamino-1,3-dimethyluracil typically involves the reaction of 1,3-dimethyluracil with ammonia or amines under specific conditions, often in the presence of a catalyst. Similar synthetic approaches might be applicable to 1,3-Diethyl-5,6-diaminouracil with appropriate modifications.

5,6-Diamino-1,3-diethyluracil Hydrochloride

5,6-Diamino-1,3-diethyluracil Hydrochloride is the hydrochloride salt form of 1,3-Diethyl-5,6-diaminouracil. This salt form (PubChem CID 71299790) may offer different physical properties compared to the free base, particularly in terms of:

  • Enhanced water solubility

  • Improved stability

  • Different crystallization behavior

  • Modified handling characteristics

Salt forms are often preferred in pharmaceutical applications due to these potentially advantageous properties .

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